6-(4-Chlorophenoxy) Hexylchloride
Overview
Description
6-(4-Chlorophenoxy) Hexylchloride is an organic compound with the molecular formula C12H16Cl2O and a molecular weight of 247.16 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a hexyl chain, which is further bonded to a chloride atom. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenoxy) Hexylchloride typically involves the reaction of 4-chlorophenol with hexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-Chlorophenol+Hexyl ChlorideNaOH, Reflux6-(4-Chlorophenoxy) Hexylchloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenoxy) Hexylchloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chloride atom or to modify the phenoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of 6-(4-Chlorophenoxy) Hexanol, 6-(4-Chlorophenoxy) Hexylamine, or 6-(4-Chlorophenoxy) Hexylthiol.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of dechlorinated or reduced phenoxy compounds.
Scientific Research Applications
6-(4-Chlorophenoxy) Hexylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenoxy) Hexylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites of enzymes, inhibiting their activity. Additionally, the hexyl chain can interact with hydrophobic regions of proteins, affecting their conformation and function. The chloride atom can participate in ionic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
4-Chlorophenol: Shares the chlorophenoxy group but lacks the hexyl chain.
Hexyl Chloride: Contains the hexyl chain but lacks the phenoxy group.
6-(4-Bromophenoxy) Hexylchloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 6-(4-Chlorophenoxy) Hexylchloride is unique due to the combination of the chlorophenoxy group and the hexyl chain, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-chloro-4-(6-chlorohexoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKFDHMRBNFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400846 | |
Record name | 6-(4-Chlorophenoxy) Hexylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-25-2 | |
Record name | 6-(4-Chlorophenoxy) Hexylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.